molecular formula C12H19ClINO3 B4393146 2-[(3-ethoxy-5-iodo-4-methoxybenzyl)amino]ethanol hydrochloride

2-[(3-ethoxy-5-iodo-4-methoxybenzyl)amino]ethanol hydrochloride

Cat. No.: B4393146
M. Wt: 387.64 g/mol
InChI Key: MBZOFUJHJLXLAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-ethoxy-5-iodo-4-methoxybenzyl)amino]ethanol hydrochloride, also known as EIME, is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 2-[(3-ethoxy-5-iodo-4-methoxybenzyl)amino]ethanol hydrochloride is not fully understood, but it is believed to involve the inhibition of several key pathways involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of several enzymes involved in cancer cell growth, including topoisomerase II and protein kinase C. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of key enzymes involved in cancer cell growth. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antiviral activity against several viruses, including influenza A virus and HIV.

Advantages and Limitations for Lab Experiments

2-[(3-ethoxy-5-iodo-4-methoxybenzyl)amino]ethanol hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Additionally, this compound has been shown to have potent anticancer, anti-inflammatory, and antiviral properties, making it a promising therapeutic agent. However, there are also limitations to using this compound in lab experiments. The mechanism of action of this compound is not fully understood, and more research is needed to determine its safety and efficacy as a therapeutic agent.

Future Directions

There are several future directions for research on 2-[(3-ethoxy-5-iodo-4-methoxybenzyl)amino]ethanol hydrochloride. One area of research is to further elucidate the mechanism of action of this compound. Additionally, more research is needed to determine the safety and efficacy of this compound as a therapeutic agent. Another area of research is to explore the potential of this compound as a drug delivery system for other therapeutic agents. Finally, more research is needed to determine the potential of this compound as a diagnostic tool for cancer and other diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research. It has been shown to have potent anticancer, anti-inflammatory, and antiviral properties, making it a promising therapeutic agent. The synthesis method of this compound has been described in detail in the literature, and the compound has been synthesized successfully by several research groups. However, more research is needed to determine the safety and efficacy of this compound as a therapeutic agent. Additionally, more research is needed to further elucidate the mechanism of action of this compound and explore its potential as a drug delivery system and diagnostic tool.

Scientific Research Applications

2-[(3-ethoxy-5-iodo-4-methoxybenzyl)amino]ethanol hydrochloride has been studied extensively for its potential use as a therapeutic agent. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antiviral activity against several viruses, including influenza A virus and human immunodeficiency virus (HIV).

Properties

IUPAC Name

2-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18INO3.ClH/c1-3-17-11-7-9(8-14-4-5-15)6-10(13)12(11)16-2;/h6-7,14-15H,3-5,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZOFUJHJLXLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCCO)I)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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